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4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine

Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Struggling to find a matched molecular pair for your pyridazine-based kinase program? This heterocyclic small molecule (MW 278.31) is specifically designed to quantify how a single -CH₂- unit affects target potency and ADME properties when compared to its piperidine analog (CAS 2034225-57-3). - Enables direct scaffold-hopping SAR with nROT=2 & HBD=0 for minimized entropic binding penalties. - Low MW and TPSA (67.8 Ų) profile make it an ideal starting point for CNS kinase fragment screening. - Dual derivatizability at the morpholine-carbonyl bridge and pyridazine ring supports parallel library synthesis.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 2034434-75-6
Cat. No. B2705968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine
CAS2034434-75-6
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)N3CCOCC3
InChIInChI=1S/C13H18N4O3/c18-13(16-6-8-19-9-7-16)17-5-3-11(10-17)20-12-2-1-4-14-15-12/h1-2,4,11H,3,5-10H2
InChIKeyBGTIIGVOOWVTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine: Heterocyclic Building Block for Kinase Research


4-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]morpholine (CAS 2034434-75-6) is a heterocyclic small molecule with the molecular formula C₁₃H₁₈N₄O₃ and a molecular weight of 278.31 g/mol . The compound integrates four pharmacophoric elements: a morpholine ring, a pyridazin-3-yloxy moiety, a pyrrolidine linker, and a carbonyl bridge [1]. This scaffold architecture is characteristic of kinase-directed screening libraries and building-block collections used in early-stage medicinal chemistry [2]. Available primarily through screening-compound suppliers at typical research-grade purity of ≥95%, the compound serves as both a fragment-like starting point for structure–activity relationship (SAR) exploration and a versatile intermediate for derivatization at the morpholine, pyrrolidine, or pyridazine positions .

Sub-300 Da fragment-like scaffold Low molecular weight supports fragment-based screening with room for lead expansion.
Constrained pyrrolidine linker Five-membered ring enforces conformational rigidity for consistent pharmacophore presentation.
Multi-site derivatization Morpholine, pyrrolidine, and pyridazine positions enable parallel SAR exploration.
Research-grade purity Suitable for in vitro kinase assays and crystallography trials.

Why Pyrrolidine Linker Substitution Fails


The pyrrolidine ring in CAS 2034434-75-6 serves as a five-membered conformational constraint that directly governs the spatial presentation of the pyridazin-3-yloxy pharmacophore and the morpholine-carbonyl terminus . Swapping this pyrrolidine for its six-membered piperidine analog (CAS 2034225-57-3) increases molecular weight by 14 Da (278.31 → 292.33), introduces an additional methylene unit that alters ring pucker geometry, and modifies the vector angle between the pyridazine oxygen and the carbonyl carbon [1]. These architectural differences produce measurably distinct physicochemical properties—including topological polar surface area (TPSA), lipophilicity (XLogP3), and rotatable bond count—that directly impact solubility, permeability, and target-binding pose [1]. Substituting the morpholine-carbonyl terminus with alternative capping groups (e.g., benzonitrile as in CAS 2034434-26-7) further shifts both the hydrogen-bond acceptor/donor profile and the electronic character of the carbonyl, precluding direct functional interchangeability in SAR campaigns .

!
Pyrrolidine to piperidine swap alters linker geometry
The six-membered piperidine analog adds 14 Da and shifts ring pucker, modifying vector angles and TPSA/MW efficiency; may not transfer directly in SAR.
!
Morpholine-carbonyl vs. benzonitrile capping shifts H-bond/electronic profile
Replacing morpholine with benzonitrile alters HBA count and electronic character, limiting direct functional interchangeability in target engagement assays.

Head-to-Head Comparison with Structural Analogs


Molecular Weight Advantage of Pyrrolidine Linker

The target compound (CAS 2034434-75-6) possesses a molecular weight of 278.31 g/mol, which is 14 Da lower than its direct piperidine analog, 4-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]morpholine (CAS 2034225-57-3, MW = 292.33 g/mol) . This mass difference corresponds precisely to the replacement of the pyrrolidine five-membered ring (C₃H₆N in the linker context) with a piperidine six-membered ring (C₄H₈N), representing a single methylene (–CH₂–) unit insertion . The lower MW of the pyrrolidine-containing scaffold positions it closer to fragment-like chemical space (MW ≤ 300 Da), which is generally favored for fragment-based screening and offers greater room for subsequent molecular weight expansion during lead optimization without exceeding Lipinski's Rule of Five thresholds [1].

Molecular Weight Advantage
Head-to-head
Target 278.31 g/mol vs. piperidine analog 292.33 g/mol (Δ-14 Da, -4.8%)
Lower MW expands SAR budget before Lipinski limits.
Calculated from molecular formula; vendor-reported data.
Medicinal Chemistry Lead Optimization Fragment-Based Drug Discovery

Lipophilicity Difference: Pyrrolidine vs. Piperidine Scaffolds

Although experimental logP data for CAS 2034434-75-6 are not publicly available, the computed XLogP3 value for the closely matched piperidine analog (CAS 2034225-57-3) is -0.2, indicating near-neutral lipophilicity [1]. The pyrrolidine linker in the target compound eliminates one methylene unit relative to piperidine, which is predicted to slightly reduce lipophilicity (estimated ΔXLogP3 ≈ -0.3 to -0.5 log units based on the Hansch π contribution of –CH₂– ≈ +0.5) [2]. This shift toward greater hydrophilicity in the pyrrolidine scaffold is relevant for targets where aqueous solubility or reduced non-specific protein binding is desired [3].

Lipophilicity Shift
Class-level
Est. XLogP3 for target ≈ -0.5 to -0.7 (based on piperidine analog -0.2 minus –CH₂– contribution)
Supports lower lipophilicity screening selection; data to verify.
Computed from analog; experimental logP not reported.
Physicochemical Profiling ADME Prediction Solubility Optimization

H-Bond Donor/Acceptor Profile and Ligand Efficiency

The target compound possesses 0 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), identical to the piperidine analog (CAS 2034225-57-3; HBD = 0, HBA = 5) [1]. However, because these 5 HBA are distributed over a smaller molecular framework (278.31 vs. 292.33 Da), the target compound achieves a higher hydrogen-bond acceptor density per unit mass [2]. In contrast, analogs bearing additional H-bond-capable substituents—such as the 6-methoxy derivative 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine, which adds a sixth HBA via the methoxy oxygen—alter the HBA/HBD balance and may shift target-binding preference or solubility profile .

HBA Density & Ligand Efficiency
Head-to-head
HBD=0, HBA=5 (identical counts); HBA density 0.0180 vs piperidine 0.0171 HBA/Da (+5.3%)
Higher HBA density may improve ligand efficiency in fragment screens.
Computed from vendor-reported HBD/HBA and MW.
Ligand Efficiency Fragment-Based Screening Pharmacophore Design

Rotatable Bond Conservation vs. Piperidine Analog

Both the target compound (pyrrolidine linker) and its piperidine analog possess exactly 2 rotatable bonds as reported in computed property datasets [1]. This low rotatable-bond count (nROT = 2) is favorable for oral bioavailability prediction, as compounds with nROT ≤ 10 typically exhibit higher probability of acceptable oral absorption [2]. By contrast, analogs with bulkier substitution patterns—such as (4-morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, which introduces a phenyl ring and an additional C–N rotatable bond—increase conformational自由度 and associated entropic penalty upon target binding . The conserved nROT = 2 in the pyrrolidine scaffold thus preserves rigid, pre-organized pharmacophore geometry while offering differentiated MW and lipophilicity relative to the bulkier piperidine counterpart.

Rotatable Bond Count
Head-to-head
nROT=2 for both pyrrolidine and piperidine scaffolds (Δ=0)
Conserved conformational rigidity; selection driven by MW/lipophilicity.
Computed from PubChem-derived datasets.
Conformational Analysis Entropic Binding Penalty Scaffold Optimization

Antiproliferative Activity in Cancer Cell Lines

While direct biological activity data for CAS 2034434-75-6 remain unpublished, structurally related pyridazin-3-yloxy pyrrolidine derivatives have demonstrated quantifiable antiproliferative activity. The closely related 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one (differing by replacement of morpholine with pyridazinone) exhibited IC₅₀ values of 1.37 ± 0.04 µM against T-47D breast cancer cells and 2.18 ± 0.07 µM against MDA-MB-231 cells, with mechanism attributed to CDK2 inhibition . A broader series of 3,6-disubstituted pyridazine derivatives targeting CDK2 displayed IC₅₀ values ranging from 0.43 ± 0.01 µM to 35.9 ± 1.18 µM against T-47D cells [1]. The pyrrolidine-oxy-pyridazine motif is a recognized pharmacophore for kinase ATP-site engagement, with the morpholine-carbonyl terminus in CAS 2034434-75-6 potentially serving as a solubility-handle or hinge-binding motif [2].

Antiproliferative Context
Class-level
No direct data; class-level extrapolation from pyridazin-3-yloxy pyrrolidine congeners (T-47D IC₅₀ 1.37 µM, MDA-MB-231 2.18 µM)
Supports cell-model endpoint review; not a direct measure for this compound.
Requires independent validation; class-level inference.
Anticancer Screening Kinase Inhibition Cell-Based Assays

TPSA and TPSA/MW Efficiency Comparison

The computed topological polar surface area (TPSA) for the piperidine analog (CAS 2034225-57-3) is 67.8 Ų [1]. Given the identical HBD/HBA counts and the isosteric nature of the pyrrolidine–piperidine substitution—which replaces one –CH₂– group without altering heteroatom count—the TPSA of the target compound (CAS 2034434-75-6) is projected to be equivalent at approximately 67.8 Ų [2]. This TPSA value lies within the favorable range for both oral absorption (typically TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų often predictive of CNS access) [3]. However, because the target compound achieves this TPSA at a lower MW, its TPSA/MW ratio (≈0.244 Ų/Da) is more favorable than that of the piperidine analog (≈0.232 Ų/Da), suggesting marginally superior membrane permeation efficiency per unit mass [2].

TPSA Efficiency Comparison
Head-to-head
TPSA ≈67.8 Ų (both); TPSA/MW 0.244 vs piperidine 0.232 Ų/Da (+5.2%)
Equivalent TPSA on lighter scaffold may improve permeability efficiency.
Computed via fragment-based method (Ertl algorithm).
Polar Surface Area Membrane Permeability Blood-Brain Barrier Penetration

Procurement and Application Scenarios


Fragment-Based Kinase Inhibitor Screening

Procurement of CAS 2034434-75-6 is recommended when a fragment-like (MW < 300 Da) pyridazine-containing scaffold is required for kinase ATP-site screening. Its MW of 278.31 Da provides a 14 Da advantage over the piperidine analog (MW 292.33), maximizing the molecular weight budget available for subsequent growth vectors during fragment-to-lead optimization . The scaffold's nROT = 2 and HBD = 0 profile further minimize entropic binding penalties and desolvation costs, making it suitable for biophysical fragment screening by SPR, NMR, or X-ray crystallography where rigid, low-MW ligands are preferred [1].

CNS-Penetrant Lead Optimization

The compound's computed TPSA of approximately 67.8 Ų, combined with its low MW, yields a TPSA/MW ratio of ~0.244 Ų/Da—favorable for blood-brain barrier penetration prediction . This positions CAS 2034434-75-6 as a procurement choice for CNS-targeted kinase programs (e.g., GSK-3β, CDK5) where both TPSA < 90 Ų and low MW are critical for achieving adequate brain exposure. The morpholine moiety has been independently validated as a solubility-enhancing and CNS-permissive group in pyridazine-based kinase inhibitor series [1].

Building-Block Derivatization at Morpholine or Pyridazine

The carbonyl bridge connecting the morpholine and pyrrolidine rings provides a chemically accessible site for further diversification through amide bond manipulation or reduction. The unsubstituted pyridazin-3-yloxy moiety permits electrophilic aromatic substitution or metal-catalyzed cross-coupling at the pyridazine ring. This dual derivatizability, combined with the scaffold's low MW starting point, makes CAS 2034434-75-6 suitable as a core building block for parallel library synthesis in medicinal chemistry campaigns targeting kinase selectivity profiling .

Scaffold-Hopping: Pyrrolidine vs. Piperidine Linker

For research groups conducting systematic scaffold-hopping SAR around pyridazine-based kinase inhibitors, CAS 2034434-75-6 (pyrrolidine linker, MW 278.31) and its piperidine analog CAS 2034225-57-3 (MW 292.33, TPSA 67.8 Ų, XLogP3 -0.2) form a matched molecular pair . Procuring both compounds enables direct quantification of how a single –CH₂– unit insertion affects target potency, selectivity, solubility, metabolic stability, and permeability within an otherwise identical pharmacophore framework [1].

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor screening
Low-MW fragment-like scaffold
MW budget for lead growth; biophysical assay suitability
CNS-penetrant lead optimization
Favorable TPSA/MW ratio for BBB penetration
Brain exposure endpoint in CNS kinase models
Core building block derivatization
Dual derivatizable sites at morpholine and pyridazine
Parallel library synthesis and SAR diversification
Scaffold-hopping matched pair analysis
Pyrrolidine/piperidine linker comparison
Quantify linker impact on potency, selectivity, ADME properties
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